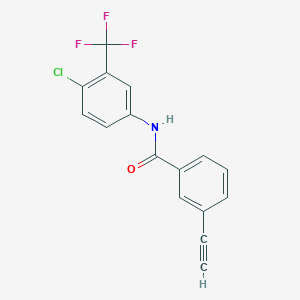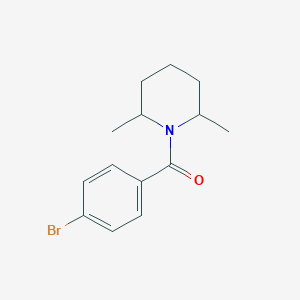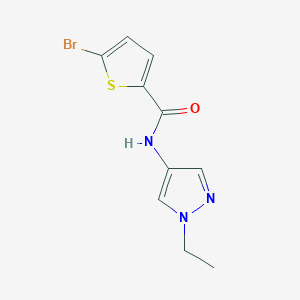
N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-ethynylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-ethynylbenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and an ethynyl group, making it a subject of interest in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-ethynylbenzamide typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an appropriate ethynyl-substituted benzene derivative under controlled conditions. The reaction is usually carried out in a non-chlorinated organic solvent, such as acetonitrile, at temperatures ranging from 20°C to 60°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-ethynylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the ethynyl group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce carbonyl derivatives.
Applications De Recherche Scientifique
N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-ethynylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an analgesic and anti-inflammatory agent.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-ethynylbenzamide involves its interaction with specific molecular targets. For instance, it can act as an activator of histone acetyltransferase p300/CBP, promoting gene expression and cellular survival . The compound’s effects are mediated through pathways involving histone acetylation and transcriptional regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-ethoxy-6-pentadecylbenzamide
Uniqueness
N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-ethynylbenzamide is unique due to its ethynyl group, which imparts distinct reactivity and potential for forming complex molecular architectures. This sets it apart from other similar compounds that may lack this functional group .
Propriétés
Formule moléculaire |
C16H9ClF3NO |
|---|---|
Poids moléculaire |
323.69 g/mol |
Nom IUPAC |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethynylbenzamide |
InChI |
InChI=1S/C16H9ClF3NO/c1-2-10-4-3-5-11(8-10)15(22)21-12-6-7-14(17)13(9-12)16(18,19)20/h1,3-9H,(H,21,22) |
Clé InChI |
YIUOQFQIMOKOBQ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910929.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide](/img/structure/B14910930.png)









![Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14910982.png)
![9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14910989.png)
![n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910995.png)
